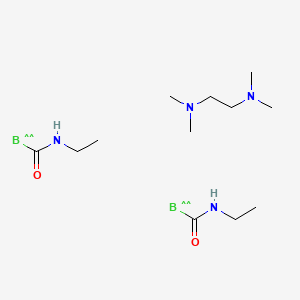
Boron, bis((ethylamino)carbonyl)tetrahydro(mu-(N,N,N',N'-tetramethyl-1,2-ethanediamine-N:N'))di-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boron, bis((ethylamino)carbonyl)tetrahydro(mu-(N,N,N’,N’-tetramethyl-1,2-ethanediamine-N:N’))di- is a complex organoboron compound. It is characterized by the presence of boron atoms coordinated with ethylamino carbonyl groups and a tetrahydro structure. The compound also includes N,N,N’,N’-tetramethyl-1,2-ethanediamine, which acts as a ligand, providing stability and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boron, bis((ethylamino)carbonyl)tetrahydro(mu-(N,N,N’,N’-tetramethyl-1,2-ethanediamine-N:N’))di- typically involves the reaction of boron-containing precursors with ethylamino carbonyl compounds under controlled conditions. The process often requires:
Boron Precursors: Boron trihalides or boron alkoxides.
Ethylamino Carbonyl Compounds: Ethyl isocyanate or ethyl carbamate.
Ligands: N,N,N’,N’-tetramethyl-1,2-ethanediamine.
The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used. The reaction temperature is maintained between 0°C to 25°C to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations. Purification steps, such as recrystallization or chromatography, are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the boron centers.
Reduction: Reduction reactions may target the carbonyl groups or the boron centers.
Substitution: Substitution reactions can occur at the ethylamino carbonyl groups or the boron centers.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substituting Agents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boron hydrides. Substitution reactions can lead to various boron-containing derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reagent for the synthesis of complex organoboron compounds. It serves as a building block for the development of new materials with unique properties.
Biology
In biological research, the compound is explored for its potential as a boron delivery agent in boron neutron capture therapy (BNCT), a cancer treatment method.
Medicine
The compound’s ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as polymers and ceramics, due to its stability and reactivity.
作用機序
The mechanism of action of Boron, bis((ethylamino)carbonyl)tetrahydro(mu-(N,N,N’,N’-tetramethyl-1,2-ethanediamine-N:N’))di- involves its interaction with molecular targets through coordination bonds. The boron centers can form stable complexes with various ligands, influencing the compound’s reactivity and stability. The ethylamino carbonyl groups and the N,N,N’,N’-tetramethyl-1,2-ethanediamine ligand play crucial roles in modulating the compound’s chemical behavior.
類似化合物との比較
Similar Compounds
Boron, bis((methylamino)carbonyl)tetrahydro(mu-(N,N,N’,N’-tetramethyl-1,2-ethanediamine-NN’))di-: Similar structure but with methylamino groups instead of ethylamino.
Boron, bis((propylamino)carbonyl)tetrahydro(mu-(N,N,N’,N’-tetramethyl-1,2-ethanediamine-NN’))di-: Similar structure but with propylamino groups.
Uniqueness
The uniqueness of Boron, bis((ethylamino)carbonyl)tetrahydro(mu-(N,N,N’,N’-tetramethyl-1,2-ethanediamine-N:N’))di- lies in its specific combination of ethylamino carbonyl groups and the N,N,N’,N’-tetramethyl-1,2-ethanediamine ligand. This combination provides distinct reactivity and stability, making it suitable for various applications in research and industry.
特性
CAS番号 |
72695-29-5 |
|---|---|
分子式 |
C12H28B2N4O2 |
分子量 |
282.0 g/mol |
InChI |
InChI=1S/C6H16N2.2C3H6BNO/c1-7(2)5-6-8(3)4;2*1-2-5-3(4)6/h5-6H2,1-4H3;2*2H2,1H3,(H,5,6) |
InChIキー |
MCQUMGFPNKSYEX-UHFFFAOYSA-N |
正規SMILES |
[B]C(=O)NCC.[B]C(=O)NCC.CN(C)CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


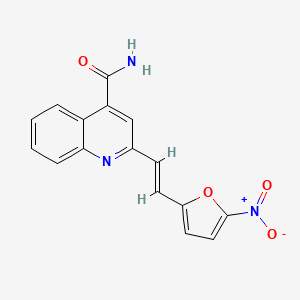
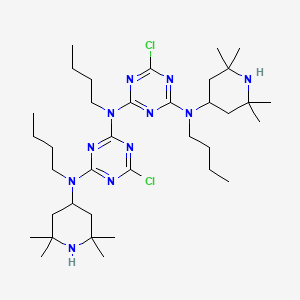
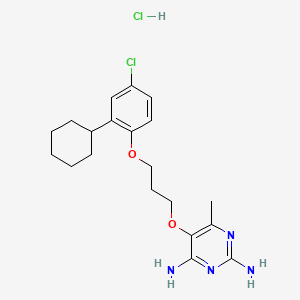
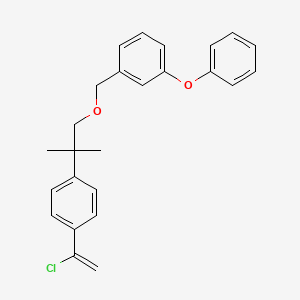

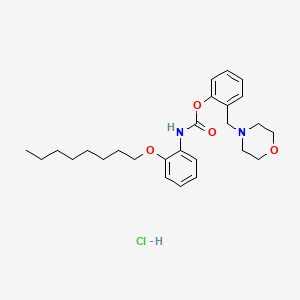
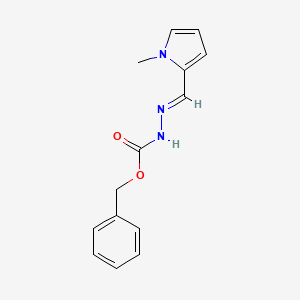
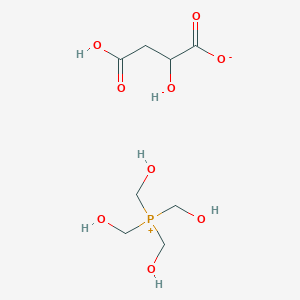
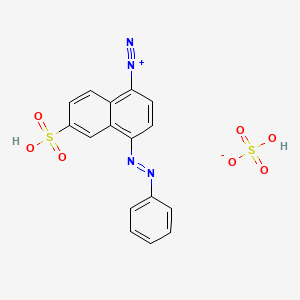
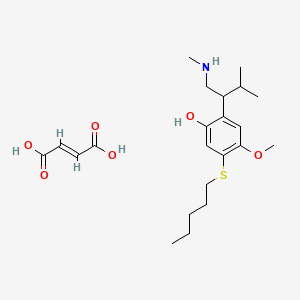
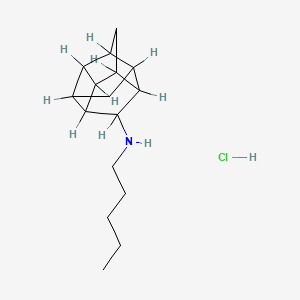
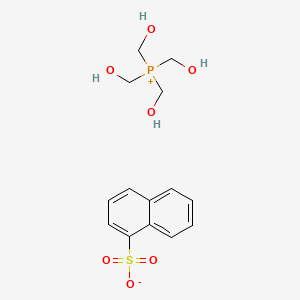
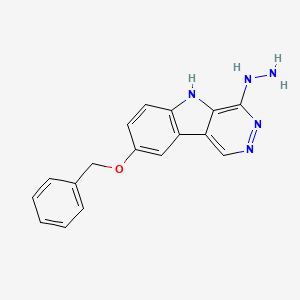
![(2R,7R)-6,11-dimethyl-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene;oxalic acid](/img/structure/B12753473.png)
